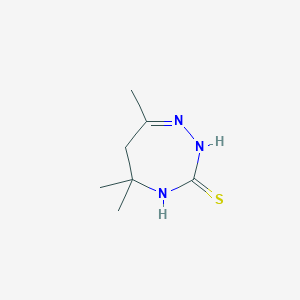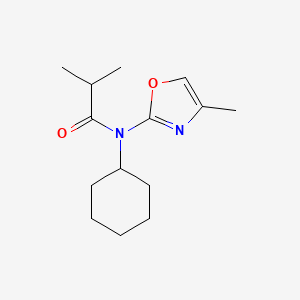
2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate is a chemical compound known for its versatile applications in organic synthesis. It is often used as a reagent in various chemical reactions due to its unique structural properties. The compound is characterized by the presence of trichloroethyl and chloro-oxobutenoate groups, which contribute to its reactivity and functionality in different chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate typically involves the reaction of trichloroethanol with phosgene to produce 2,2,2-Trichloroethyl chloroformate . This intermediate is then reacted with 4-chloro-4-oxobut-2-enoic acid under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as pyridine to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield of the compound. The process involves the continuous feeding of reactants and the removal of by-products to maintain optimal reaction conditions.
化学反应分析
Types of Reactions
2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in various derivatives with different functional groups.
科学研究应用
2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of functional groups.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate involves its reactivity with various nucleophiles and electrophiles. The trichloroethyl group acts as a leaving group, facilitating the formation of new bonds with other molecules. The chloro-oxobutenoate moiety provides additional sites for chemical modifications, making the compound highly versatile in different reactions .
相似化合物的比较
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a protecting reagent for hydroxyl and amino groups.
Methyl 4-chloro-4-oxobut-2-enoate: Similar structure but lacks the trichloroethyl group, resulting in different reactivity and applications.
Uniqueness
2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate is unique due to the presence of both trichloroethyl and chloro-oxobutenoate groups, which provide a combination of reactivity and stability not found in other similar compounds. This makes it particularly useful in complex organic synthesis and industrial applications .
属性
CAS 编号 |
60498-84-2 |
|---|---|
分子式 |
C6H4Cl4O3 |
分子量 |
265.9 g/mol |
IUPAC 名称 |
2,2,2-trichloroethyl 4-chloro-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H4Cl4O3/c7-4(11)1-2-5(12)13-3-6(8,9)10/h1-2H,3H2 |
InChI 键 |
BHUHFERLNYBNRS-UHFFFAOYSA-N |
规范 SMILES |
C(C(Cl)(Cl)Cl)OC(=O)C=CC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



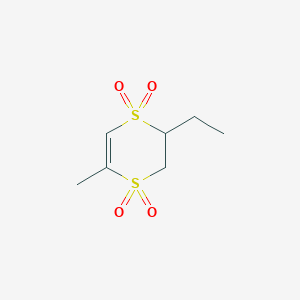
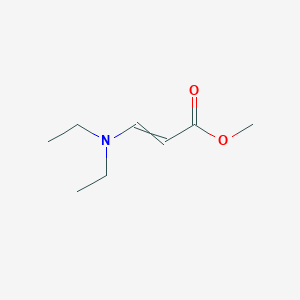

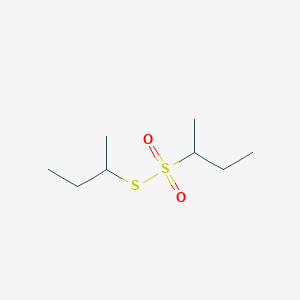
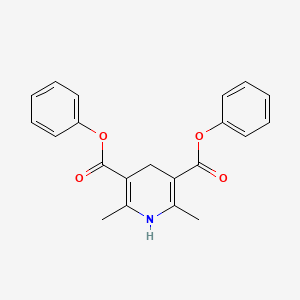
![12-Methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14620695.png)
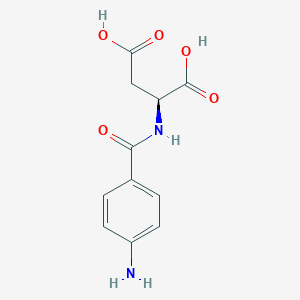
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)

![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)
